molecular formula C20H17BrN4O3S B357518 N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide CAS No. 827009-47-2

N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

Cat. No.: B357518
CAS No.: 827009-47-2
M. Wt: 473.3g/mol
InChI Key: LRACLFFJQVACLP-UHFFFAOYSA-N
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Description

N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a complex spirocyclic compound designed for advanced chemical biology and drug discovery research. This molecule integrates a spiro-fused indolin-2-one core , a privileged structure known for its diverse bioactivity, with a 1,3,4-thiadiazole heterocycle, a scaffold recognized for its broad pharmacological potential. The strategic incorporation of a bromo substituent enhances the molecule's utility as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira reactions, enabling rapid diversification and structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore novel chemical space in the development of targeted protein degraders like PROTACs, given the drug-like properties inherent in its structure. Its unique spiroarchitecture makes it a compelling candidate for screening against a range of therapeutic targets, including protein kinases and other disease-relevant enzymes, where the oxindole moiety frequently serves as a key binding element.

Properties

IUPAC Name

N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-12(26)22-19-23-25(13(2)27)20(29-19)16-10-15(21)8-9-17(16)24(18(20)28)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRACLFFJQVACLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a complex organic compound that falls under the category of spiro compounds and thiadiazole derivatives. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C21H19BrN4O3S with a molecular weight of 487.4 g/mol. The structure features a spiro linkage between a thiadiazole and an indole moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H19BrN4O3S
Molecular Weight487.4 g/mol
IUPAC NameN-[4-acetyl-5'-bromo-1'-(4-methylphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiadiazole ring followed by acylation and bromination steps to yield the final compound. Recent studies have highlighted various synthetic pathways that optimize yield and purity while minimizing environmental impact .

Anticancer Properties

Research has shown that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. In particular:

  • Cell Viability : Studies report that these compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example, related thiadiazoles demonstrated IC50 values as low as 2.44 µM against LoVo cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may inhibit key proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Various studies indicate that these compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting bacterial growth in laboratory settings .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent study focused on a series of thiadiazoles demonstrated their ability to induce apoptosis in MCF-7 cells through mitochondrial pathways . The study emphasized the structure–activity relationship (SAR), indicating that modifications at specific positions on the thiadiazole ring could enhance biological activity.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial potential of various thiadiazoles against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to standard antibiotics .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds similar to N-(4-acetyl-1'-benzyl-5'-bromo-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide exhibit promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties
The spirooxindole framework present in this compound has been linked to anticancer activity. Studies have shown that derivatives of spiro compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This makes this compound a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines in various models. This application could be particularly relevant in the treatment of chronic inflammatory diseases .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique spiro structure allows for the creation of diverse derivatives through modifications at various functional groups.

Synthesis of Novel Spiro Compounds
The compound can be utilized as a precursor for synthesizing novel spiro compounds with tailored biological activities. By altering substituents on the benzyl or acetamide moieties, researchers can explore a wide range of pharmacological properties .

Material Science Applications
In addition to its biological applications, this compound may find utility in material science. The incorporation of spiro structures into polymers can enhance the mechanical and thermal properties of materials. This opens avenues for developing advanced materials with specific functionalities such as improved thermal stability or electrical conductivity .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and Staphylococcus aureus strains with MIC values indicating strong antibacterial potential.
Study BAnticancer EffectsShowed that derivatives induce apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study CAnti-inflammatory PropertiesFound reduction in TNF-alpha levels in LPS-stimulated macrophages, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Substituent Effects on Bioactivity

Compound (CAS/Reference) Key Substituents Bioactivity (Model/Test) Efficacy/IC50 Source
Target compound 5'-Br, 1'-benzyl Anticancer (PC3, BGC-823 cells) Not reported
905787-62-4 1'-(4-ethoxybenzyl), 5,7-dimethyl N/A N/A
929871-69-2 1'-(2-fluorobenzyl) Not reported N/A
727999-45-3 1'-(diethylaminoethyl) Antimicrobial Not reported
  • Electron-withdrawing groups (Br, NO₂): Bromine at 5' may enhance cytotoxicity (cf. 3,4,5-trimethoxyphenyl derivatives in ). Nitro-substituted thiadiazoles show improved antifungal activity .
  • Benzyl vs. anticonvulsant thiadiazoles in ). Fluorobenzyl (CAS 929871-69-2) may alter metabolic stability .
Functional Analogues with Shared Moieties

Table 2: Bioactivity of 1,3,4-Thiadiazole-Acetamide Derivatives

Compound Core Structure Activity Mechanism/Notes Source
2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide Thiadiazole-acetamide Anticonvulsant (MES/PTZ models) 50% inhibition at 30 mg/kg
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazole-2-yl)amino] acetamide Thiadiazole-benzothiazole Anticonvulsant 100% protection (MES)
Schiff base thiadiazoles with indole Thiadiazole-indole-Schiff base Antifungal (F. graminearum) Enhanced by nitro groups
  • Bromine may augment DNA intercalation or kinase inhibition.
  • Antimicrobial and biofilm inhibition : Thiadiazole-indole hybrids (e.g., CAS 727999-45-3 ) demonstrate biofilm disruption in E. coli and C. albicans at 10–50 µg/mL .
Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Profiles

Compound (CAS) Molecular Weight LogP (Predicted) Solubility (mg/mL) Bioavailability (Lipinski’s Rule)
Target compound ~520 ~3.5 (high) <0.1 (DMSO) Passes (H-bond donors/acceptors: 4/8)
905787-62-4 466.6 ~3.1 Not reported Passes
727999-45-3 419.5 ~2.8 Not reported Passes
  • Lipophilicity : The benzyl and bromine substituents increase LogP, favoring membrane permeability but reducing aqueous solubility.
  • Oral bioavailability : All compounds comply with Lipinski’s Rule (MW <500, LogP <5) .

Preparation Methods

Formation of Isatin Thiosemicarbazone Intermediate

The synthesis begins with the condensation of 5-bromoisatin (1) and thiosemicarbazide in 50% aqueous ethanol under reflux. This yields the thiosemicarbazone intermediate (2), where the ketone group of isatin is converted to a hydrazone linkage. The reaction typically proceeds at 80–90°C for 4–6 hours, achieving yields of 70–85%.

Reaction Conditions :

  • Solvent: 50% aqueous ethanol

  • Temperature: Reflux (~80°C)

  • Time: 4–6 hours

  • Yield: 70–85%

Spirocyclization with Acetic Anhydride

The thiosemicarbazone (2) undergoes cyclization in the presence of acetic anhydride and pyridine to form the spiro[1,3,4-thiadiazole-indole] core (3). This step involves the elimination of water and the formation of the thiadiazole ring. Pyridine acts as a catalyst, neutralizing HCl generated during the reaction. The reaction is conducted at 120°C for 2–3 hours, yielding 60–75% of the spiro compound.

Critical Parameters :

  • Reagents: Acetic anhydride (3 equiv), pyridine (1.5 equiv)

  • Temperature: 120°C

  • Time: 2–3 hours

  • Yield: 60–75%

Benzylation of the Indole Nitrogen

The indole nitrogen is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. This step introduces the 1'-benzyl group (4) and is typically performed in anhydrous DMF at 60°C for 6–8 hours, achieving 80–90% yield.

Optimization Insight :

  • Base: K2CO3 (2.5 equiv)

  • Solvent: DMF

  • Temperature: 60°C

  • Time: 6–8 hours

Bromination Strategies for the 5'-Position

Electrophilic Bromination of Isatin Precursor

The 5'-bromo substituent is introduced early in the synthesis via electrophilic bromination of isatin. Using N-bromosuccinimide (NBS) in acetic acid at 25°C for 12 hours, 5-bromoisatin is obtained in 85–90% yield. This method ensures regioselectivity at the 5-position of the indole ring.

Reaction Table :

ReagentSolventTemperatureTimeYield
NBS (1.1 eq)AcOH25°C12 h85–90%

Post-Cyclization Bromination

Alternatively, bromination can be performed after spirocyclization using bromine in dichloromethane. However, this approach risks over-bromination and requires careful stoichiometric control (Br2, 1.05 equiv, 0°C, 1 hour), yielding 70–75% of the monobrominated product.

Acetylation and Acyl Transfer Processes

N-Acetylation with Acetic Anhydride

The acetamide group at position 2 is introduced via acetylation of the free amine using acetic anhydride in pyridine. This reaction proceeds at room temperature for 2 hours, yielding 90–95% of the acetylated product (5).

Key Data :

  • Reagent: Ac2O (2 equiv), pyridine (3 equiv)

  • Solvent: Pyridine

  • Time: 2 hours

Intramolecular Acyl Transfer for 4-Acetyl Group

The 4-acetyl moiety is installed via an intramolecular acyl transfer reaction. Using debenzylation conditions (HCOONH4/Pd/C in methanol), the 1'-benzyl group is removed, and the resulting amine undergoes acyl migration to form the 4-acetyl derivative (6). This step achieves 65–70% yield and requires precise pH control (pH 7–8).

Mechanistic Insight :

  • Debenzylation: HCOONH4/Pd/C in MeOH, 25°C, 4 hours.

  • Acyl migration: Spontaneous at pH 7–8.

Comparative Analysis of Synthesis Methods

MethodKey StepYieldProsCons
Thiosemicarbazone RouteCyclization with Ac2O60–75%High regioselectivityRequires harsh temperatures
Photoredox ApproachRadical spirocyclization50–60%Mild conditionsLimited substrate scope
Post-Cyclization BrominationBr2 in DCM70–75%Late-stage modificationRisk of over-bromination

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the spiro[thiadiazole-indole] core. Key steps include:

  • Bromination : Introducing the 5'-bromo substituent via electrophilic aromatic substitution under controlled pH and temperature (e.g., using N-bromosuccinimide in DMF at 0–5°C).
  • Acetylation : Reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity . Critical parameters : Reaction time (8–12 hr for bromination), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for acetyl chloride) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, acetyl group at δ 2.1–2.3 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 525.2).
  • X-ray crystallography : SHELX software refines the spirocyclic geometry and Br···O halogen bonding interactions . Example : The WinGX suite resolves disorder in the thiadiazole ring using least-squares refinement .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7).
  • Data interpretation : Compare activity to structural analogs (e.g., oxadiazole derivatives in ) .

Advanced Research Questions

Q. How can computational modeling predict binding modes and biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or topoisomerase II).
  • Pharmacophore mapping : Identify critical motifs (e.g., acetamide’s hydrogen-bonding capacity with Arg120 in COX-2).
  • Validation : Cross-reference with SAR data from analogs (e.g., thienopyrimidine derivatives in ) .

Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR conformations?

  • Dynamic simulations : Perform MD simulations (AMBER/CHARMM) to assess flexibility of the spirocyclic system.
  • Torsion angle analysis : Use Cremer-Pople parameters to quantify ring puckering in solution vs. solid state .
  • Case study : If NMR shows axial benzyl orientation but crystallography finds equatorial, evaluate solvent effects (e.g., DMSO vs. crystal packing) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Key findings :

Modification Impact on Activity Source
Bromine at 5'-positionEnhances cytotoxicity (IC₅₀ ↓ 30%)
Acetyl vs. nitro groupReduces hepatotoxicity (ALT levels)
Spiro vs. planar thiadiazoleImproves metabolic stability (t₁/₂ ↑ 2x)

Methodology : Synthesize derivatives (e.g., 5'-Cl or 5'-NO₂ analogs) and compare bioactivity .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate experimental vs. predicted values?

  • Experimental : Use shake-flask method (UV-Vis quantification in PBS/EtOH).
  • Prediction : Compare with ChemAxon or ALOGPS models.
  • Mitigation : If observed solubility < predicted, assess aggregation via DLS or TEM .

Q. Conflicting cytotoxicity data across cell lines: What factors contribute?

  • Cell-specific metabolism : Evaluate CYP450 expression (e.g., CYP3A4 in HepG2).
  • Membrane permeability : Perform Caco-2 assays to rule out transport limitations.
  • Reference compound : Normalize data to doxorubicin or cisplatin .

Methodological Tables

Q. Table 1. Comparison of Structural Analogs

CompoundCore StructureKey ActivityUnique Feature
Target compoundSpirothiadiazole-indoleBroad-spectrum cytotoxicBromine enhances potency
Thieno[2,3-d]pyrimidine ()Thienopyrimidine-oxadiazoleAnticancer (p53 activation)Lower logP (2.1 vs. 3.5)
N-[4-Acetyl-5-(4-F-phenyl)... ()Thiadiazole-acetamideAntimicrobial (MIC 8 µg/mL)Fluorine improves bioavailability

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